molecular formula C11H13Br2NO2 B14298295 Benzyl (1,3-dibromopropan-2-yl)carbamate CAS No. 115705-75-4

Benzyl (1,3-dibromopropan-2-yl)carbamate

Cat. No.: B14298295
CAS No.: 115705-75-4
M. Wt: 351.03 g/mol
InChI Key: NVLGYZUHIJMLDD-UHFFFAOYSA-N
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Description

Benzyl (1,3-dibromopropan-2-yl)carbamate is a brominated carbamate derivative characterized by a central propane backbone substituted with two bromine atoms at the 1- and 3-positions and a carbamate group linked to a benzyl moiety at the 2-position. Carbamates are widely studied for their enzyme-inhibitory properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as their utility in prodrug design and chemical synthesis . The bromine substituents in this compound may enhance electrophilicity, making it a candidate for nucleophilic substitution reactions or as a precursor in targeted drug delivery systems.

Properties

CAS No.

115705-75-4

Molecular Formula

C11H13Br2NO2

Molecular Weight

351.03 g/mol

IUPAC Name

benzyl N-(1,3-dibromopropan-2-yl)carbamate

InChI

InChI=1S/C11H13Br2NO2/c12-6-10(7-13)14-11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)

InChI Key

NVLGYZUHIJMLDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CBr)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (1,3-dibromopropan-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 1,3-dibromopropane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzyl (1,3-dibromopropan-2-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.

    Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substituted carbamates
  • Carbonyl compounds
  • Amines

Scientific Research Applications

Chemistry: Benzyl (1,3-dibromopropan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various functionalized carbamates.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a probe to investigate the mechanisms of enzyme inhibition.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of benzyl (1,3-dibromopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes that catalyze the hydrolysis of carbamates. The dibromopropyl group enhances its reactivity, allowing it to form covalent bonds with active site residues of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Benzyl (1,3-dibromopropan-2-yl)carbamate, a comparative analysis with structurally analogous carbamates is presented below. Key differences in substituents, biological activity, and applications are highlighted.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Structural Features Biological Activity/Application Key Findings Source
This compound 1,3-dibromopropane backbone; benzyl carbamate Potential enzyme inhibition; synthetic intermediate for electrophilic reactions Bromine substituents may enhance reactivity and stability N/A (Target)
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (Compound 23) 1-oxo-1-phenylpropan-2-yl group; ethyl substituent High selectivity for BChE over AChE (IC₅₀ = 0.89 µM for BChE) Demonstrated 180-fold selectivity for BChE; structural optimization for selectivity [2]
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28) 3-chlorophenyl and methyl substituents Potent BChE inhibition (IC₅₀ = 0.24 µM); high selectivity index (SI > 400) Lowest IC₅₀ in its class; chlorophenyl group enhances binding affinity [2]
Benzyl benzyl carbamate (Compound 2) Dual benzyl groups Anti-lipid accumulation in HepG2 cells; upregulates lipolytic proteins (e.g., PPARα) Concentration-dependent inhibition of lipid accumulation; mimics PPARα agonists [7]
p-Amino benzyl carbamate (PABC) Self-immolative spacer with para-amino group Prodrug linker for amine-containing drugs (e.g., protease-activated release) Enables site-specific drug release via 1,6-elimination after enzymatic cleavage [4]
tert-Butyl carbamate (Boc-protected) tert-butyl group Amine-protecting group in synthetic chemistry Stabilizes amines during multi-step syntheses; orthogonal to other groups [6]

Key Structural and Functional Differences

Substituent Effects on Reactivity: The bromine atoms in this compound likely increase electrophilicity compared to analogues with chlorophenyl (Compound 28) or benzyl (Compound 2) groups. This property could make it more reactive in alkylation or cross-coupling reactions. PABC (para-amino benzyl carbamate) lacks halogens but incorporates an amino group critical for self-immolation in prodrugs, a feature absent in the target compound .

Enzyme Inhibition Profiles: Compounds 23 and 28 exhibit superior BChE selectivity and potency compared to the target compound, suggesting that electron-withdrawing groups (e.g., 3-chlorophenyl) enhance inhibitory activity .

Applications in Drug Design :

  • The target compound’s bromine atoms may position it as a precursor for radiopharmaceuticals or covalent inhibitors, whereas PABC is specialized for controlled drug release .
  • tert-Butyl carbamate () serves primarily as a protecting group, highlighting the versatility of carbamates in synthetic strategies .

Contradictions and Limitations

  • While Compound 28 achieves nanomolar-level BChE inhibition, the target compound’s activity remains uncharacterized in the provided evidence, necessitating further empirical validation.

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